molecular formula C29H29N5O4S B2873477 N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide CAS No. 309968-97-6

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide

Cat. No. B2873477
CAS RN: 309968-97-6
M. Wt: 543.64
InChI Key: WERJJUSTOMVCEX-UHFFFAOYSA-N
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Description

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C29H29N5O4S and its molecular weight is 543.64. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Studies

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide is related to a class of compounds involving synthesis and study of various derivatives. For instance, Gilchrist et al. (1976) discussed the synthesis of 1H-1,2,4-triazole 2-oxides and annelated derivatives, showcasing the chemical manipulation potential of similar compounds (Gilchrist et al., 1976).

Antimicrobial Applications

Some derivatives of this compound class have been investigated for their antimicrobial properties. Desai et al. (2013) synthesized a series of compounds and screened them for antibacterial and antifungal activities, highlighting the potential of these compounds in combating microbial diseases (Desai et al., 2013).

Structural and Molecular Analysis

Ahmed et al. (2020) performed a structural and molecular analysis of triazole derivatives, which are chemically related. Their study involved spectroscopic and X-ray characterization, providing insights into the structural features of such compounds (Ahmed et al., 2020).

Application in Radiolabeling and Imaging

The structural framework of N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide is conducive to radiolabeling for medical imaging. Hamill et al. (1996) explored the development of radiolabelled, nonpeptide ligands for receptor imaging, demonstrating the utility of such compounds in medical diagnostics (Hamill et al., 1996).

Antioxidant and Anti-Cancer Research

Yüksek et al. (2015) synthesized triazole derivatives and analyzed their in vitro antioxidant activities. This indicates the potential of these compounds in oxidative stress-related research and applications (Yüksek et al., 2015). Furthermore, Baviskar et al. (2013) synthesized thiazolidin-4-one derivatives and evaluated their antimicrobial and potential anticancer properties, which is another significant application area of these compounds (Baviskar et al., 2013).

Conformational and Reactive Property Studies

Clerici et al. (1999) worked on the synthesis of sulfanyl-substituted compounds, including studies on their conformational constraints and reactive properties. This research contributes to the understanding of the chemical behavior and potential applications of similar compounds (Clerici et al., 1999).

properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O4S/c1-19-7-6-9-22(13-19)34-26(17-30-28(36)21-14-23(37-2)16-24(15-21)38-3)31-32-29(34)39-18-27(35)33-12-11-20-8-4-5-10-25(20)33/h4-10,13-16H,11-12,17-18H2,1-3H3,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERJJUSTOMVCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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